molecular formula C21H20N3O+ B3194603 Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- CAS No. 854670-32-9

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl-

Cat. No.: B3194603
CAS No.: 854670-32-9
M. Wt: 330.4 g/mol
InChI Key: QZGDUYKVUMMZQQ-UHFFFAOYSA-O
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Description

Historical Evolution of Phenanthridine-Based Compound Development

The phenanthridine scaffold was first synthesized in 1891 by Pictet and Ankersmit through the pyrolysis of a benzaldehyde-aniline condensation product. This foundational work laid the groundwork for early 20th-century studies, which prioritized derivatives like ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide) for their trypanocidal and fluorescent properties. Ethidium bromide’s ability to intercalate DNA and emit fluorescence upon binding made it a gold-standard tool in molecular biology, though concerns over mutagenicity temporarily stifled biomedical interest in the broader phenanthridinium class.

The late 20th century witnessed a resurgence in phenanthridine chemistry, driven by innovations in transition metal-catalyzed synthesis. For example, palladium-mediated oxidative C–H coupling enabled the efficient construction of phenanthridinones from benzanilides (Table 1). Concurrently, the development of Suzuki-Miyaura cross-coupling and Pictet-Spengler cyclization provided modular routes to introduce diverse substituents, facilitating the exploration of structure-activity relationships.

Table 1: Key Synthetic Milestones in Phenanthridine Chemistry

Year Methodology Key Advancement Reference
1891 Pyrolysis of benzaldehyde-aniline First synthesis of unsubstituted phenanthridine
1930 PCl₃-mediated cyclization Improved yields for ethidium bromide precursors
2011 Pd-catalyzed C–H coupling Oxidative annulation of benzanilides
2016 Rh-catalyzed C–H activation Synthesis of N-methoxy-substituted derivatives

Significance of 3,8-Diamino-5-Ethyl-2-Hydroxy-6-Phenyl Substitution Patterns

The substitution pattern of 3,8-diamino-5-ethyl-2-hydroxy-6-phenylphenanthridinium confers distinct physicochemical and biological properties, as outlined below:

Amino Groups at Positions 3 and 8

The 3,8-diamino motif enhances DNA affinity through hydrogen bonding with phosphate backbones and base pairs. Comparative studies show that amino groups increase intercalative binding constants by 2–3 orders of magnitude relative to unsubstituted phenanthridinium salts. Additionally, these groups participate in redox reactions, enabling applications as fluorescent probes for superoxide detection.

Ethyl Substituent at Position 5

The 5-ethyl group modulates lipophilicity, improving membrane permeability and cellular uptake. Ethidium bromide’s efficacy as a trypanocidal agent has been partially attributed to this substituent, which balances solubility in aqueous and lipid environments.

Hydroxyl Group at Position 2

The 2-hydroxy moiety introduces a site for hydrogen bonding and pH-dependent tautomerism. In acidic environments, protonation of the hydroxyl group enhances cationic charge density, strengthening electrostatic interactions with nucleic acids. This property is exploited in fluorescence-based assays, where pH adjustments refine signal specificity.

Phenyl Group at Position 6

The 6-phenyl substituent extends the aromatic system, promoting π-π stacking interactions with DNA base pairs. Structural analogs lacking this group exhibit reduced intercalative binding, underscoring its role in stabilizing complexes.

Table 2: Functional Effects of Substitution Patterns

Position Substituent Key Role Impact on Properties
3,8 Amino Hydrogen bonding, redox activity Enhanced DNA affinity, fluorescence
5 Ethyl Lipophilicity modulation Improved cellular uptake
2 Hydroxyl pH-dependent tautomerism Tunable electrostatic interactions
6 Phenyl π-π stacking Stabilized intercalation complexes

Properties

IUPAC Name

3,8-diamino-5-ethyl-6-phenylphenanthridin-5-ium-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-2-24-19-12-18(23)20(25)11-16(19)15-9-8-14(22)10-17(15)21(24)13-6-4-3-5-7-13/h3-12,23,25H,2,22H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGDUYKVUMMZQQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C2=C(C=CC(=C2)N)C3=CC(=C(C=C31)N)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N3O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20833695
Record name 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20833695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854670-32-9
Record name 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20833695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenanthridinium derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a valuable tool in studying DNA interactions and as a potential therapeutic agent .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • DNA Binding: Ethidium’s 6-phenyl group stabilizes intercalation via π-π stacking.
  • Fluorescence: Ethidium’s fluorescence increases 20–30-fold upon DNA binding. Substituents at position 2 (e.g., hydroxy) could quench fluorescence if they introduce non-radiative decay pathways, as seen in methoxy derivatives ().

Biological Activity

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl (commonly referred to as 2-hydroxyethidium), is a compound of significant interest due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Phenanthridinium is C21H20N3O+C_{21}H_{20}N_{3}O^{+} with a molecular weight of approximately 330.403 g/mol. The compound features a phenanthridine core with amino and hydroxy substituents that contribute to its biological activity.

Phenanthridinium compounds are known for their ability to intercalate DNA, which is crucial in their mechanism against various pathogens. The intercalation disrupts DNA replication and transcription processes, leading to the inhibition of cell growth and proliferation.

Antimicrobial Activity

Research has demonstrated that Phenanthridinium derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75
Xanthomonas campestris200

The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against these pathogens, suggesting its potential application as an antimicrobial agent .

Antitumor Activity

Phenanthridinium compounds have also been evaluated for their antitumor effects. A notable study indicated that these compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at different phases.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial activity of several Phenanthridinium derivatives against common bacterial strains. The results indicated a strong correlation between structural modifications in the phenanthridine core and enhanced antimicrobial activity .
  • Antitumor Research :
    In vitro studies demonstrated that Phenanthridinium compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,8-diamino-5-ethyl-6-phenylphenanthridinium derivatives, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is synthesized via regioselective acylation of 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide, as described by Loccufier and Schacht . Key steps include optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to favor substitution at the 5-ethyl group. Characterization via 1^1H NMR and mass spectrometry confirms product purity. Alternative palladium-catalyzed methods yield phenanthridinone derivatives but require precise stoichiometric control of aryl halide precursors .

Q. How is the intercalation capacity of this phenanthridinium derivative assessed in DNA binding studies?

  • Methodological Answer : UV/vis absorption spectroscopy and fluorescence quenching are standard. For example, phenanthridinium-modified oligonucleotides exhibit hypochromicity (20–30% at 260 nm) and bathochromic shifts upon intercalation. Melting temperature (TmT_m) analysis reveals stabilization of DNA duplexes (ΔTmT_m = +5–8°C) compared to unmodified strands . CD spectroscopy further confirms helical distortion via changes in ellipticity at 275 nm .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities (<2% by area).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+^+] at m/z 340.1912 for C21_{21}H21_{21}N3+_3^+) .
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 74.31%, N: 12.38%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported intercalation efficiencies across studies?

  • Methodological Answer : Discrepancies often arise from varying buffer conditions (e.g., ionic strength, pH). For example, intercalation affinity decreases by 40% in high-salt buffers (≥150 mM NaCl) due to charge shielding. Standardize protocols using Tris-EDTA (pH 7.4, 10 mM NaCl) and validate via competitive assays with ethidium bromide . Multi-spectroscopic approaches (e.g., fluorescence lifetime decay, ITC) provide complementary binding constants (KdK_d = 106^{-6}–107^{-7} M) .

Q. What strategies optimize the design of phenanthridinium-based probes for live-cell imaging without cytotoxicity?

  • Methodological Answer : Modify hydrophobicity by substituting the 5-ethyl group with hexyl chains (logPP increase from 1.2 to 2.8), enhancing membrane permeability . Validate biocompatibility via MTT assays (IC50_{50} > 50 µM) and confocal microscopy to confirm mitochondrial localization (λex_{ex}em_{em} = 510/605 nm) .

Q. How should environmental fate studies be structured to evaluate ecotoxicological risks of phenanthridinium derivatives?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Phase 1 : Determine hydrolysis half-life (e.g., pH 7, 25°C; t1/2_{1/2} > 30 days).
  • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna BCF = 150–200).
  • Phase 3 : Chronic toxicity testing (e.g., algal growth inhibition EC50_{50} = 2.5 mg/L) .

Experimental Design & Theoretical Integration

Q. How to integrate theoretical frameworks into mechanistic studies of phenanthridinium-DNA interactions?

  • Methodological Answer : Apply intercalation theory (e.g., neighbor exclusion model) to quantify binding sites. Use molecular dynamics simulations (AMBER force fields) to predict torsion angles (e.g., 30–40° between phenanthridinium and base pairs) and validate via Förster resonance energy transfer (FRET) efficiency changes .

Q. What methodological considerations address reproducibility challenges in palladium-catalyzed phenanthridinone synthesis?

  • Methodological Answer : Catalyst loading (5–10 mol% Pd(OAc)2_2) and ligand selection (XPhos vs. SPhos) critically influence yields (30–50% vs. <10%). Optimize microwave-assisted conditions (100°C, 2 h) to reduce side products (e.g., debrominated byproducts <5%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl-
Reactant of Route 2
Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl-

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